molecular formula C8H14ClNO B8481239 1-(3-Chloropropyl)piperidin-2-one

1-(3-Chloropropyl)piperidin-2-one

Cat. No. B8481239
M. Wt: 175.65 g/mol
InChI Key: UGDYIVYKPUAJPF-UHFFFAOYSA-N
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Patent
US06084097

Procedure details

A mixture of 2-pyrrolidone (2 g, 23.0 mmol) and finely pulverized sodium metal (0.529 g, 23.0 mmol) in dry toluene (120 ml) was heated at 120° C. with vigrous stirring. 1-Bromo-3-chloropropane (3.97 g, 25.0 mmol) was added to the stirred reaction mixture after 6-7 hours and the heating at 120° C. was continued for 7 hours. The reaction mixture was filtered and toluene was removed under reduced pressure. The residue was distilled under reduced pressure to give the compound 3 (), B.P. 145° C./1 mm., yield 2.86 g (75%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[Na].Br[CH2:9][CH2:10][CH2:11][Cl:12].[C:13]1(C)C=CC=CC=1>>[Cl:12][CH2:11][CH2:10][CH2:9][N:1]1[CH2:5][CH2:4][CH2:3][CH2:13][C:2]1=[O:6] |^1:6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0.529 g
Type
reactant
Smiles
[Na]
Name
Quantity
120 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
toluene was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClCCCN1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.